Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
Description
Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a 2,4-dichlorobenzyl substituent at the N1 position, a nitro group at C3, and a methyl ester at C4. Its molecular formula is C₁₂H₉Cl₂N₃O₄, with a molecular weight of 330.13 g/mol. Pyrazole derivatives are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their versatile synthetic adaptability and functional group diversity .
Structural analysis of such compounds often employs crystallographic tools like SHELXL for refinement and Mercury CSD for visualizing intermolecular interactions and packing patterns .
Properties
Molecular Formula |
C12H9Cl2N3O4 |
|---|---|
Molecular Weight |
330.12 g/mol |
IUPAC Name |
methyl 1-[(2,4-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C12H9Cl2N3O4/c1-21-12(18)9-6-16(15-11(9)17(19)20)5-7-2-3-8(13)4-10(7)14/h2-4,6H,5H2,1H3 |
InChI Key |
PTEJOTVCDLLWCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Nitro Group: The nitro group is introduced via nitration, usually using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 2,4-Dichlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide, heat.
Major Products Formed
Reduction: Methyl 1-(2,4-dichlorobenzyl)-3-amino-1H-pyrazole-4-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The 2,4-dichlorobenzyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and electronic differences between Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate and analogous pyrazole derivatives:
Structural and Functional Insights:
Substituent Effects on Electronic Properties: The 2,4-dichlorobenzyl group in the target compound introduces steric bulk and strong electron-withdrawing effects, which may hinder enzymatic degradation in biological systems. Replacing the nitro group (‑NO₂) with difluoromethyl (‑CF₂H) () alters electronic density at C3, likely reducing electrophilicity and increasing metabolic stability .
Impact of Linkage and Functional Groups: The phenoxy-methyl linkage in ’s compound replaces the benzyl group with an ether, enhancing rotational flexibility and possibly altering binding affinities in target proteins . The carboxylic acid (‑COOH) in ’s compound increases water solubility compared to the methyl ester (‑COOCH₃), making it more suitable for aqueous-phase reactions or ionizable drug formulations .
Synthetic and Application Considerations :
- The nitro group in the target compound and ’s derivative is a common precursor for further functionalization (e.g., reduction to amines).
- ’s difluoromethyl group is less reactive than nitro, suggesting utility in environments requiring chemical inertness, such as prolonged-release formulations .
Methodological Considerations
Crystallographic tools like SHELXL and Mercury CSD are critical for analyzing these compounds’ structural nuances. For instance:
Biological Activity
Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole class. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C12H9Cl2N3O4
- Molecular Weight : 330.12 g/mol
The structure features a pyrazole ring with a nitro group at the 3-position and a carboxylate ester at the 4-position, which contributes to its unique biological properties. The presence of the 2,4-dichlorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against several pathogens. Its structural similarity to other pyrazole derivatives suggests potential efficacy in inhibiting bacterial growth .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. Research indicates that similar pyrazole derivatives can inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's effectiveness appears to be enhanced when combined with established chemotherapeutic agents like doxorubicin, suggesting a synergistic effect that warrants further investigation .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that mediate cellular responses to stress or damage.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
